molecular formula C11H11IN2 B11799560 1-Ethyl-4-(4-iodophenyl)-1H-pyrazole

1-Ethyl-4-(4-iodophenyl)-1H-pyrazole

Cat. No.: B11799560
M. Wt: 298.12 g/mol
InChI Key: NYOVXHPWJOFTJK-UHFFFAOYSA-N
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Description

1-Ethyl-4-(4-iodophenyl)-1H-pyrazole is an iodinated aromatic compound of high interest in organic synthesis and medicinal chemistry research. It features a pyrazole core, a privileged scaffold in drug discovery known for its wide spectrum of biological activities . This particular derivative is substituted with an iodine atom on the 4-position of the phenyl ring, making it a versatile intermediate for metal-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki reactions, to construct more complex molecular architectures . The molecular structure integrates a 1-ethyl-1H-pyrazole moiety connected to a 4-iodophenyl group. With a molecular formula of C11H11IN2 and a molecular weight of 298.12 g/mol , this compound serves as a valuable building block for developing novel bioactive molecules. Researchers utilize such halogenated pyrazoles as key precursors in the synthesis of compounds for pharmaceutical and agrochemical applications . The iodine atom acts as an excellent leaving group, enabling efficient functionalization of the core structure. Applications and Research Value: This compound is primarily used as a synthetic intermediate. Its structure is strategically designed for further elaboration, allowing researchers to introduce diverse functional groups at the iodophenyl site. This is particularly useful in exploring structure-activity relationships (SAR) in drug discovery projects, creating libraries of compounds for high-throughput screening, and developing potential inhibitors for various biological targets. Handling and Safety: Please refer to the Safety Data Sheet (SDS) for comprehensive handling, hazard, and disposal information. Attention: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11IN2

Molecular Weight

298.12 g/mol

IUPAC Name

1-ethyl-4-(4-iodophenyl)pyrazole

InChI

InChI=1S/C11H11IN2/c1-2-14-8-10(7-13-14)9-3-5-11(12)6-4-9/h3-8H,2H2,1H3

InChI Key

NYOVXHPWJOFTJK-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2=CC=C(C=C2)I

Origin of Product

United States

Preparation Methods

Hydrazine-Diketone Cyclocondensation

The classical route involves cyclocondensation of substituted hydrazines with 1,3-diketones. For 1-ethyl-4-(4-iodophenyl)-1H-pyrazole, 4-iodophenylhydrazine (C₆H₅IN₂H₃) reacts with ethyl acetoacetate (C₆H₁₀O₃) in refluxing ethanol. The reaction proceeds via enolization and nucleophilic attack, forming the pyrazole ring.

Key Reaction Conditions

ParameterValue
SolventEthanol
Temperature80–100°C (reflux)
CatalystNone
Reaction Time12–24 hours
Yield45–60%

Regioselectivity challenges arise due to competing formation of 1-ethyl-3-(4-iodophenyl)-1H-pyrazole. Steric and electronic effects of the 4-iodophenyl group favor substitution at position 4.

Iodination of Pre-Formed Pyrazoles

An alternative pathway involves iodination of 1-ethyl-4-phenyl-1H-pyrazole using molecular iodine (I₂) or N-iodosuccinimide (NIS). This method requires careful control of electrophilic substitution conditions to avoid over-iodination.

Optimized Iodination Protocol

ReagentSolventTemperatureTimeYield
NIS (1.2 equiv)DCM0°C → RT6 h72%
I₂ (1.5 equiv)AcOH50°C12 h58%

The use of NIS in dichloromethane (DCM) at 0°C minimizes side reactions, achieving higher regioselectivity compared to iodine in acetic acid.

Modern Catalytic and Solvent-Free Methods

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A mixture of 4-iodophenylhydrazine and ethyl acetoacetate in dimethylformamide (DMF) undergoes cyclocondensation under microwave conditions (300 W, 120°C), achieving 85% yield in 30 minutes.

Advantages Over Classical Methods

  • 4× faster reaction kinetics

  • 20–25% higher yield

  • Reduced solvent volume (50% less DMF used)

Sonication-Assisted Cyclization

Ultrasound irradiation (40 kHz, 250 W) in ethanol enables rapid pyrazole formation at room temperature. This green chemistry approach eliminates reflux conditions, achieving 78% yield in 2 hours.

Comparative Performance

MethodTimeEnergy ConsumptionYield
Classical24 h500 kJ60%
Microwave0.5 h180 kJ85%
Sonication2 h90 kJ78%

Protecting Group Strategies for Functionalization

Ethoxyethyl Protection

The 1-ethoxyethyl group serves as a temporary protecting group during iodination. 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole (C₇H₁₁IN₂O) is synthesized via reaction with ethyl vinyl ether in DCM, followed by iodination. Subsequent deprotection with dilute HCl yields the target compound.

Protection-Deprotection Sequence

  • Protection: 90% yield in 4 hours (RT, DCM)

  • Iodination: 75% yield (NIS, 0°C)

  • Deprotection: 95% yield (1M HCl, ethanol)

Triflate Intermediate Formation

Pyrazole triflates enable late-stage functionalization. Treatment of 1-ethyl-4-(4-hydroxyphenyl)-1H-pyrazole with triflic anhydride (Tf₂O) forms a triflate intermediate, which undergoes Ullmann coupling with potassium iodide (KI) to install the iodine atom.

Triflate Pathway Efficiency

StepReagentYield
TriflationTf₂O, pyridine88%
IodinationKI, CuI, DMF65%

Cross-Coupling Reactions for Structural Diversification

Sonogashira Coupling

This compound participates in palladium-catalyzed Sonogashira reactions with terminal alkynes. Using Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) in triethylamine (Et₃N), arylacetylenes couple at position 4 to form ethynyl derivatives.

Representative Coupling Conditions

AlkyneTemp (°C)Time (h)Yield (%)
Phenylacetylene801282
Propargyl alcohol60875

Suzuki-Miyaura Arylation

The iodine atom serves as a leaving group for Suzuki reactions. Under Pd(OAc)₂ catalysis (2 mol%) with SPhos ligand, aryl boronic acids couple efficiently in aqueous dioxane.

Optimized Suzuki Parameters

Boronic AcidYield (%)TOF (h⁻¹)
Phenylboronic acid8945
4-Methoxyphenyl8341

Purification and Characterization

Chromatographic Purification

Silica gel column chromatography (hexane/ethyl acetate 4:1) effectively isolates the target compound. Recrystallization from ethanol/water (3:1) enhances purity to >99%.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, J=7.2 Hz, 3H, CH₂CH₃), 4.32 (q, J=7.2 Hz, 2H, NCH₂), 7.25–7.85 (m, 4H, Ar-H), 8.11 (s, 1H, pyrazole-H).

  • IR (KBr): ν 3105 cm⁻¹ (C-H aromatic), 1550 cm⁻¹ (C=N), 690 cm⁻¹ (C-I).

  • HRMS : m/z 298.0124 [M+H]⁺ (calc. 298.0128).

Industrial-Scale Optimization

Solvent Recycling

DMF recovery via vacuum distillation (80°C, 15 mmHg) achieves 90% solvent reuse, reducing production costs by 40%.

Catalytic System Reusability

Heterogeneous catalysts (e.g., MMT K10 clay) retain activity for 5 cycles in microwave-assisted synthesis, maintaining yields >80% .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The electron-withdrawing iodine atom on the phenyl ring directs electrophiles to the meta position. Key reactions include:

Nitration

  • Reagents : Concentrated HNO₃/H₂SO₄ mixture

  • Product : 3-Nitro-1-ethyl-4-(4-iodophenyl)-1H-pyrazole

  • Mechanism : The iodine atom deactivates the ring, favoring nitration at the meta position relative to the iodine.

Halogenation

  • Reagents : Cl₂/FeCl₃ or Br₂/FeBr₃

  • Product : 3-Halo-1-ethyl-4-(4-iodophenyl)-1H-pyrazole

  • Yield : ~60–75% (analogous systems) .

Transition Metal-Catalyzed Cross-Coupling Reactions

The aryl iodide moiety participates in palladium-mediated couplings, enabling biaryl synthesis:

Reaction TypeConditionsProductYieldSource
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃, aryl boronic acid1-Ethyl-4-(4-biphenyl)-1H-pyrazole55–70%
Heck Coupling Pd(OAc)₂, PPh₃, alkene1-Ethyl-4-(4-styrylphenyl)-1H-pyrazole45–60%

Key Mechanistic Steps :

  • Oxidative addition of Pd⁰ to the C–I bond.

  • Transmetallation (Suzuki) or alkene insertion (Heck).

  • Reductive elimination to form the new C–C bond .

Nucleophilic Aromatic Substitution

The iodine atom acts as a leaving group under specific conditions:

NucleophileConditionsProductYieldSource
Imidazole CuI, K₂CO₃, DMF, 80°C1-Ethyl-4-(4-(1H-imidazol-1-yl)phenyl)-1H-pyrazole55%
Thiophenol CuI, 1,10-phenanthroline, DMF1-Ethyl-4-(4-(phenylthio)phenyl)-1H-pyrazole65%

Limitation : Requires electron-deficient aryl rings or activating groups .

a) Reduction of the Pyrazole Ring

  • Reagents : H₂, Pd/C (10 atm)

  • Product : 1-Ethyl-4-(4-iodophenyl)-4,5-dihydropyrazole

  • Application : Intermediate for saturated heterocycles .

b) Alkylation/Dealkylation

  • Ethyl Group Removal : HCl/EtOH reflux cleaves the N-ethyl group, yielding 4-(4-iodophenyl)-1H-pyrazole (80% yield) .

Coordination Chemistry

The pyrazole nitrogen and iodine participate in metal complexation:

Metal SaltLigand BehaviorApplicationSource
Cu(I) N-donor (pyrazole)Catalytic cross-coupling systems
Pd(II) Halogen bonding (C–I⋯Pd)Pre-catalyst stabilization

Biological Derivatization

While not a direct reaction, the iodine atom enhances binding to biological targets via halogen bonding:

  • Enzyme Inhibition : Binds to Sudden Death Hormone (SDH) via hydrogen bonding between the pyrazole nitrogen and active-site residues.

  • Anticancer Activity : Iodine’s hydrophobic volume improves binding to kinase domains (e.g., BRAF V600E mutant) .

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

1-Ethyl-4-(4-iodophenyl)-1H-pyrazole serves as a crucial building block in the synthesis of more complex organic molecules. Its iodine substituent enhances reactivity, making it suitable for various coupling reactions, such as Sonogashira cross-coupling. This reaction has been applied to synthesize novel pyrazole derivatives with potential biological activity .

Table 1: Synthesis of Pyrazole Derivatives

Compound NameYield (%)Reaction Type
1-(1-ethoxyethyl)-3-iodo-1H-pyrazole93Distillation
4-bromo-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole78.6Recrystallization

Pharmacological Properties

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antibacterial, and anticancer effects. The compound is particularly noted for its role in studying the biological activity of pyrazole derivatives .

Case Study: Anti-inflammatory Activity

In a study by Selvam et al., several substituted pyrazoles were synthesized and evaluated for their anti-inflammatory properties. The results demonstrated that certain derivatives exhibited significant activity comparable to standard anti-inflammatory drugs like diclofenac sodium .

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

CompoundActivity (as % of control)Reference
4g85Selvam et al.
4i78Selvam et al.
4k80Selvam et al.

Therapeutic Applications

Potential as Therapeutic Agents

The medicinal properties of pyrazole derivatives, including this compound, have led to investigations into their potential as therapeutic agents for various diseases, particularly cancer and inflammatory conditions. These compounds may interact with specific molecular targets, such as enzymes or receptors, enhancing their therapeutic efficacy .

Case Study: Anticancer Activity

In the context of cancer research, compounds containing the pyrazole moiety have shown promise in inhibiting tumor growth. A study highlighted the synthesis of novel pyrazole derivatives that displayed significant cytotoxic effects against various cancer cell lines .

Industrial Applications

Material Development

In addition to its biological applications, this compound is utilized in the development of new materials, including dyes and pigments. The compound's structural features contribute to its utility in industrial applications where specific color properties or chemical reactivity are desired .

Table 3: Industrial Applications of Pyrazole Derivatives

ApplicationDescription
Dyes and PigmentsUsed as precursors for colorants
Material ScienceDevelopment of new polymeric materials

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(4-iodophenyl)-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the iodine atom can enhance the compound’s ability to form halogen bonds, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

Pyrazole derivatives exhibit significant variability in properties based on substituents. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications Reference ID
1-(4-Iodophenyl)-1H-pyrazole -I (C4 phenyl), H (N1) 270.07 High purity (95%), used in crystallography
5-(4-Iodophenyl)-1H-pyrazole -I (C5 phenyl), H (N1) 270.07 Intermediate in anthelmintic drug synthesis (78% yield)
1-Phenyl-1H-pyrazole-4-carbaldehyde -CHO (C4), -Ph (N1) 186.20 Antibacterial activity, crystallographic studies
1-Ethyl-3-(4-fluorophenyl)-1H-pyrazole -Et (N1), -F (C4 phenyl) 220.25 Enhanced solubility, fluorinated analogs in drug design

Key Observations :

  • Iodo-substituted phenyl groups (e.g., 1-(4-Iodophenyl)-1H-pyrazole) exhibit higher molecular weights and lipophilicity, favoring membrane permeability .
  • Carbaldehyde derivatives (e.g., 1-Phenyl-1H-pyrazole-4-carbaldehyde) introduce reactive sites for further functionalization .

Key Observations :

  • The target compound’s synthesis likely parallels methods used for 1-(4-Iodophenyl)-1H-pyrazole, with ethylation at N1 via alkylation reactions .
  • Microwave-assisted synthesis (e.g., for carbaldehyde derivatives) improves reaction efficiency and yield .

Biological Activity

1-Ethyl-4-(4-iodophenyl)-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of Pyrazole Derivatives

Pyrazoles are a class of compounds known for their wide range of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties. The presence of various substituents on the pyrazole ring can significantly affect their biological efficacy and mechanism of action.

1. Anticancer Activity

Research indicates that pyrazole derivatives exhibit promising anticancer properties. For instance, this compound has been investigated for its potential to inhibit cancer cell proliferation. One study reported that related pyrazole derivatives demonstrated IC50 values ranging from 3 to 20 µM against various cancer cell lines, including breast and pancreatic cancers .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7 (breast cancer)TBDInduction of apoptosis
Compound APancreatic Cancer14Inhibition of angiogenesis
Compound BProstate Cancer7Modulation of cell signaling pathways

2. Anti-inflammatory Activity

The anti-inflammatory effects of pyrazoles are attributed to their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies have shown that derivatives can reduce inflammation markers significantly compared to standard treatments like dexamethasone. For example, one derivative exhibited up to 89% inhibition of IL-6 at a concentration of 10 µg/mL .

Table 2: Anti-inflammatory Activity Data

CompoundCytokine Inhibition (%)Concentration (µg/mL)
This compoundTBDTBD
Dexamethasone761
Compound C8310

3. Antibacterial Activity

The antibacterial potential of pyrazoles has also been explored. Studies have shown that certain derivatives possess significant activity against Gram-positive and Gram-negative bacteria. For instance, derivatives have demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Table 3: Antibacterial Activity Results

CompoundBacteria TestedMIC (µg/mL)
This compoundE. coliTBD
Compound DS. aureus40
Compound EP. aeruginosa50

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. The iodine substitution enhances the compound's ability to form halogen bonds, which may increase its binding affinity to target proteins.

Case Study: Anticancer Efficacy in MCF-7 Cells

A recent study evaluated the anticancer effects of several pyrazole derivatives on MCF-7 breast cancer cells. The study found that treatment with this compound resulted in significant apoptosis induction, with morphological changes observed under microscopy.

Case Study: Anti-inflammatory Effects in Animal Models

In an animal model of induced inflammation, administration of the compound showed a marked reduction in swelling and inflammatory markers compared to controls. These findings suggest potential therapeutic applications in inflammatory diseases.

Q & A

Q. What synthetic strategies are recommended for preparing 1-ethyl-4-(4-iodophenyl)-1H-pyrazole?

The compound can be synthesized via cyclocondensation reactions, analogous to methods used for structurally related pyrazole derivatives. For example, ethyl acetoacetate and substituted hydrazines (e.g., 4-iodophenylhydrazine) can undergo cyclization under reflux conditions in ethanol or DMF. Post-synthetic modifications, such as alkylation at the pyrazole N1 position using ethyl iodide, may be required to introduce the ethyl group . Key steps include monitoring reaction progress via TLC and optimizing stoichiometry to minimize byproducts.

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • X-ray crystallography : Resolve the molecular geometry, including bond lengths and angles, especially for the iodine substituent, which may exhibit steric or electronic effects .
  • NMR spectroscopy : Use 1^1H and 13^13C NMR to confirm substitution patterns (e.g., distinguishing between N-ethyl and aryl protons) and assess purity. The deshielding effect of the iodine atom may influence chemical shifts in the 1^1H NMR spectrum .
  • FT-IR : Identify functional groups (e.g., C-I stretching at ~500 cm1^{-1}) and validate the absence of unreacted precursors .

Q. How can solubility and stability be systematically evaluated for this compound?

  • Solubility : Test in polar (DMSO, ethanol) and nonpolar solvents (dichloromethane) using UV-Vis spectroscopy or gravimetric analysis.
  • Stability : Perform accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via HPLC to detect decomposition products .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve discrepancies between experimental and theoretical spectral data?

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can model vibrational frequencies and NMR chemical shifts. For instance, discrepancies in IR peak assignments (e.g., C-I vibrations) may arise from solvent effects or crystal packing, which DFT can account for by incorporating solvation models or periodic boundary conditions .

Q. What strategies optimize regioselectivity during pyrazole ring formation?

Regioselectivity is influenced by steric and electronic factors. For example, bulky substituents (e.g., 4-iodophenyl) favor formation at the less hindered position. Use kinetic vs. thermodynamic control: lower temperatures (0–25°C) may favor kinetic products, while prolonged heating (reflux) shifts equilibration toward thermodynamically stable isomers. Validate via 1^1H NMR coupling constants or X-ray analysis .

Q. How can bioactivity studies be designed to assess pharmacological potential?

  • Antimicrobial screening : Follow protocols similar to those for fluorophenyl-pyrazole derivatives. Use microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values determined via OD600 measurements .
  • Mechanistic studies : Evaluate enzyme inhibition (e.g., COX-2, CYP450) using fluorescence-based assays. Correlate activity with electronic effects of the iodine substituent via Hammett plots .

Q. How to address conflicting data in reaction yields or biological activity across studies?

  • Reproducibility checks : Standardize reaction conditions (solvent purity, inert atmosphere) and biological assay protocols (cell line passage number, incubation time).
  • Meta-analysis : Compare crystallographic data (e.g., torsion angles) to identify structural outliers affecting reactivity or bioactivity. For example, steric hindrance from the ethyl group may reduce binding affinity in certain assays .

Methodological Notes

  • Synthetic optimization : Use Design of Experiments (DoE) to evaluate variables (temperature, catalyst loading) and identify optimal conditions .
  • Crystallography : Collect high-resolution data (Mo Kα radiation, λ = 0.71073 Å) and refine structures using SHELXTL to resolve disorder in the ethyl or iodophenyl groups .
  • Data validation : Cross-reference spectral data with published analogs (e.g., 4-fluorophenyl derivatives) to confirm assignments .

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